molecular formula C11H10N2O B132658 Caulilexin C CAS No. 30536-48-2

Caulilexin C

Cat. No.: B132658
CAS No.: 30536-48-2
M. Wt: 186.21 g/mol
InChI Key: LIJIPBYXIXTNLE-UHFFFAOYSA-N
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Description

Caulilexin C is a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. It is specifically isolated from cauliflower (Brassica oleracea var. botrytis) and belongs to the class of indole alkaloids. The molecular formula of this compound is C11H10N2O, and it has a molecular weight of 186.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caulilexin C involves the reaction of 1-methoxyindole-3-acetonitrile with appropriate reagents under controlled conditions. The detailed synthetic route includes the use of various organic solvents and catalysts to achieve the desired product .

Industrial Production Methods

The process would require optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Caulilexin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized indole derivatives, while reduction can yield reduced indole compounds .

Comparison with Similar Compounds

Caulilexin C is unique among phytoalexins due to its specific structure and activity. Similar compounds include:

These compounds share similar biological activities but differ in their chemical structures and specific mechanisms of action, highlighting the uniqueness of this compound in its class .

Properties

IUPAC Name

2-(1-methoxyindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJIPBYXIXTNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C(C2=CC=CC=C21)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474661
Record name 1H-Indole-3-acetonitrile, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30536-48-2
Record name Caulilexin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30536-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caulilexin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-acetonitrile, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAULILEXIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBP9TAS7GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methoxy-1H-indole-3-acetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the source of Caulilexin C, and are there other related compounds found in the same source?

A2: this compound was isolated from the roots of Brassica campestris ssp rapa alongside other indole compounds like Indoleacetonitrile and Arvelexin. [, ] This suggests a potential biosynthetic pathway for these compounds within this plant species.

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